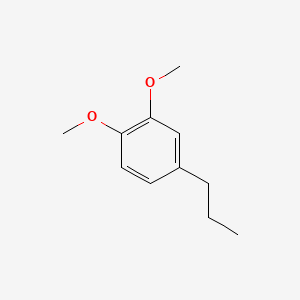

1,2-Dimethoxy-4-propylbenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethoxy-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLFQKUIZVSIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207582 | |

| Record name | 3,4-Dimethoxyphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-52-8 | |

| Record name | 1,2-Dimethoxy-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PROPYLVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1O06LO267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethoxy-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4-propylbenzene, also known as dihydroeugenol or 4-propylveratrole, is an organic aromatic compound with the chemical formula C₁₁H₁₆O₂. It is structurally related to eugenol, a well-known compound found in clove oil, but with the allyl group reduced to a propyl group. This modification significantly alters its chemical and biological properties, making it a subject of interest in various fields, including flavor and fragrance, organic synthesis, and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, experimental protocols for their determination, and insights into its potential biological activities.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and further research.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Dihydroeugenol, 4-Propylveratrole | [1] |

| CAS Number | 5888-52-8 | [1] |

Table 2: Physical Properties

| Property | Value | Unit | Reference |

| Boiling Point | 245.3 | °C | |

| Density | 0.965 | g/cm³ | |

| Refractive Index (n_D) | 1.538 | ||

| Flash Point | 85.9 | °C | |

| Solubility | Slightly soluble in acetonitrile and chloroform. | ||

| Vapor Pressure | 5.37E-11 | mmHg at 25°C |

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features and Wavenumbers (cm⁻¹) / Chemical Shifts (ppm) | Reference |

| ¹H NMR | Aromatic protons (~6.7-6.9 ppm), Methoxy protons (~3.8 ppm), Propyl chain protons (~0.9, ~1.6, ~2.5 ppm). The aromatic region shows splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. | [3] |

| ¹³C NMR | Aromatic carbons (~111-149 ppm), Methoxy carbons (~56 ppm), Propyl chain carbons (~14, ~24, ~38 ppm). | [2] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2870-2960 cm⁻¹, C=C stretching (aromatic) ~1500-1600 cm⁻¹, C-O stretching (ether) ~1030-1250 cm⁻¹. | [1][4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 180. Fragmentation patterns often show loss of alkyl fragments from the propyl chain and methoxy groups. | [2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound (via Catalytic Hydrogenation of Eugenol)

This protocol describes a common method for the synthesis of this compound starting from the readily available natural product, eugenol.

Materials:

-

Eugenol

-

Methanol (or Ethanol)

-

Palladium on Carbon (Pd/C) catalyst (5% or 10%)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known amount of eugenol in a suitable solvent like methanol or ethanol.

-

Carefully add a catalytic amount of Palladium on Carbon (Pd/C) to the solution. The flask is then attached to the hydrogenation apparatus.

-

The reaction vessel is flushed with hydrogen gas to replace the air.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (eugenol) is completely consumed.

-

Upon completion, the hydrogen supply is stopped, and the reaction mixture is carefully filtered to remove the Pd/C catalyst. The filtration can be done through a pad of Celite to ensure all the catalyst is removed.

-

The solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

Determination of Boiling Point (Micro-scale Method)

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A few drops of the this compound sample are placed into the small test tube.

-

The capillary tube, with its open end down, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The thermometer and test tube assembly are placed in the Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Spectroscopic Analysis

4.3.1. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[5]

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).[6]

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 300 °C.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

-

MS Conditions:

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited, significant insights can be drawn from its structural analog, eugenol. Eugenol is well-documented for its antioxidant, anti-inflammatory, and antimicrobial properties.[8][9] It is plausible that this compound shares some of these characteristics.

Potential Antioxidant Activity

Phenolic compounds are known for their ability to scavenge free radicals. The antioxidant activity of eugenol has been attributed to its phenolic hydroxyl group.[10] Although this compound lacks a free hydroxyl group, its methoxy groups can still influence the electron density of the aromatic ring and potentially contribute to antioxidant effects, albeit likely to a lesser extent than eugenol.

Experimental Workflow for Antioxidant Activity Screening

Caption: General workflow for screening the antioxidant activity of a compound.

Potential Anti-inflammatory Activity and Signaling Pathways

Eugenol has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. Given the structural similarity, it is hypothesized that this compound may also interact with these pathways.

Simplified NF-κB Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Simplified MAPK Signaling Pathway

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound is a versatile aromatic compound with well-defined chemical and physical properties. This guide has provided a detailed overview of these characteristics, along with standardized experimental protocols for their determination. While its biological activity is not as extensively studied as its precursor, eugenol, the structural similarities suggest potential for antioxidant and anti-inflammatory effects through modulation of key cellular signaling pathways. Further research into these biological properties could unlock new applications for this compound in the pharmaceutical and other industries. This document serves as a foundational resource for scientists and researchers to guide their future investigations into this compound.

References

- 1. 1,2-Dimethoxy-4-n-propylbenzene [webbook.nist.gov]

- 2. This compound | C11H16O2 | CID 123233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. peerj.com [peerj.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dimethoxy-4-propylbenzene (CAS 5888-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethoxy-4-propylbenzene (CAS 5888-52-8), a methoxyphenolic compound also known as dihydromethyleugenol. This document consolidates critical data on its chemical and physical properties, spectroscopic profiles, and synthesis methodologies. Furthermore, it explores the current understanding of its biological activities, including its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of a key biological signaling pathway potentially modulated by this compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, as well as those in the flavor and fragrance industries.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with two methoxy groups and a propyl side chain.[1] It is also referred to as dihydromethyleugenol.[2] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [2] |

| Molecular Weight | 180.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Propylveratrole, Dihydromethyleugenol, Benzene, 1,2-dimethoxy-4-propyl- | [2][3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 245.3 °C at 760 mmHg | [6] |

| Density | 0.965 g/cm³ | [6] |

| Flash Point | 85.9 °C | [6] |

| Refractive Index | 1.538 | [6] |

| LogP | 2.8 | [3] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | [6] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are summarized below.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound typically shows a molecular ion peak ([M]⁺) at m/z 180.[3] The fragmentation pattern is characteristic of an alkylbenzene derivative with methoxy substituents.

| m/z (Relative Intensity) | Proposed Fragment |

| 180 | [M]⁺ |

| 151 | [M-C₂H₅]⁺ |

| 137 | [M-C₃H₇]⁺ |

Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3080-3030 | Aromatic C-H stretch |

| 2975-2845 | Aliphatic C-H stretch (propyl group) |

| ~1600, ~1500 | Aromatic C=C stretch |

| 1470-1370 | C-H bend (alkyl group) |

| ~1250, ~1030 | C-O stretch (methoxy groups) |

Characteristic ranges for propylbenzene derivatives.[7] A searchable spectrum is available through the NIST Chemistry WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic protons (3H): Multiplets in the range of δ 6.5-7.0 ppm.

-

Methoxy protons (6H): Two singlets around δ 3.8-3.9 ppm.

-

Propyl group protons (7H):

-

-CH₂- (benzylic): Triplet around δ 2.5 ppm.

-

-CH₂-: Sextet around δ 1.6 ppm.

-

-CH₃: Triplet around δ 0.9 ppm.

-

¹³C NMR (Predicted):

-

Aromatic carbons (6C): Peaks in the range of δ 110-150 ppm.

-

Methoxy carbons (2C): Peaks around δ 55-60 ppm.

-

Propyl group carbons (3C):

-

-CH₂- (benzylic): ~δ 38 ppm.

-

-CH₂-: ~δ 24 ppm.

-

-CH₃: ~δ 14 ppm.

-

Predicted values are based on standard chemical shift tables and data for similar structures.[8] A ¹³C NMR spectrum is available on SpectraBase, as cited by PubChem.[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the catalytic hydrogenation of methyl eugenol or eugenol, which reduces the allyl side chain to a propyl group.[1][9]

Synthesis via Hydrogenation of Methyl Eugenol

This method involves the saturation of the double bond in the allyl group of methyl eugenol.

-

Catalyst Preparation: A nickel-based catalyst supported on a hierarchical zeolite (Ni/HZ) can be utilized.[9]

-

Reaction Setup: The hydrogenation is typically carried out in a high-pressure reactor.

-

Procedure:

-

The Ni/HZ catalyst is added to a solution of methyl eugenol. The catalyst to substrate ratio is typically around 1:100.[9]

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction is pressurized with hydrogen to a desired pressure (e.g., 20 bar).[9]

-

The reaction mixture is stirred at a controlled temperature (e.g., 20°C) for a specified duration.[9]

-

Reaction progress can be monitored by techniques such as gas chromatography.

-

-

Work-up and Purification:

-

Upon completion, the catalyst is removed by filtration.

-

The resulting solution is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield this compound.

-

The workflow for the synthesis is illustrated in the following diagram.

Biological Activities and Potential Applications

This compound has garnered interest for its diverse biological activities, making it a candidate for further investigation in drug development.[1]

Antioxidant Properties

The compound has been shown to possess antioxidant properties, with the ability to scavenge free radicals.[1] This activity is likely attributed to the phenolic nature of related compounds, although this compound itself lacks a free hydroxyl group. Its antioxidant potential may contribute to cellular protection against oxidative stress.

Anti-inflammatory Effects

Studies on related compounds suggest that this compound may exhibit anti-inflammatory effects by reducing inflammation markers.[1] The mechanism is hypothesized to involve the inhibition of enzymes in the inflammatory cascade.

Antimicrobial Activity

Preliminary research indicates potential antimicrobial properties against certain bacteria and fungi.[1] This opens avenues for its exploration as a lead compound in the development of new antimicrobial agents.

Applications

Beyond its potential in medicinal chemistry, this compound is utilized in the fragrance and flavor industries due to its aromatic characteristics.[1] It is also investigated for its pheromonal properties as a more effective attractant for certain fruit flies compared to methyl eugenol.[9]

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, the anti-inflammatory effects of structurally similar phenolic compounds, such as eugenol, are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of the inflammatory response.

Disclaimer: The following diagram illustrates a plausible mechanism of action based on the known effects of related compounds on the NF-κB pathway. Direct experimental evidence for this compound's interaction with these specific targets is pending further research.

Safety and Toxicology

This compound is assigned the GHS07 pictogram, with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this compound. Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile compound with established applications and significant potential for further research and development. Its synthesis is well-understood, and its biological activities, particularly its antioxidant and anti-inflammatory properties, warrant deeper investigation to elucidate the precise mechanisms of action. This technical guide serves as a foundational resource to facilitate and encourage such future explorations, which could lead to the development of novel therapeutics and other advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Dimethoxy-4-n-propylbenzene [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. DIHYDROEUGENOL | 2785-87-7 [chemicalbook.com]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ScenTree - Dihydroeugenol (CAS N° 2785-87-7) [scentree.co]

- 9. 1,2-Dimethoxy-4-n-propylbenzene [webbook.nist.gov]

physical and chemical properties of 4-propylveratrole

An In-depth Technical Guide to 4-Propylveratrole

Introduction

4-Propylveratrole, systematically known as 1,2-dimethoxy-4-propylbenzene, is an organic aromatic compound with the chemical formula C₁₁H₁₆O₂.[1] It is a derivative of veratrole (1,2-dimethoxybenzene), featuring a propyl group attached to the benzene ring. This compound serves as a valuable intermediate in the synthesis of various other organic molecules, finding applications in the pharmaceutical, pesticide, and dye industries.[2] Its structural characteristics—a substituted benzene ring with two methoxy groups and an alkyl chain—confer specific physical and chemical properties that are critical for its use in research and drug development. This guide provides a comprehensive overview of its core properties, experimental determination protocols, and chemical behavior.

Physical Properties

The physical characteristics of 4-propylveratrole are foundational to its handling, purification, and application in synthesis. It is typically a colorless liquid with an aromatic odor.[2]

Quantitative Physical Data

A summary of the key physical properties of 4-propylveratrole is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| Boiling Point | 120-121 °C (at 10.5 Torr) | [2] |

| Density | 0.965 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Colorless liquid with an aromatic odor | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform.[2] |

Experimental Protocols for Physical Property Determination

The determination of the physical properties listed above follows standard laboratory procedures.

-

Boiling Point Measurement: The boiling point is determined by distillation at a specific pressure (e.g., 10.5 Torr), as atmospheric pressure can cause decomposition of complex organic molecules. The setup involves heating the liquid in a distillation flask connected to a condenser and a vacuum source. A manometer is used to measure the pressure accurately. The temperature at which the liquid-vapor equilibrium is established and condensate drips at a steady rate is recorded as the boiling point at that pressure.

-

Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. For a pycnometer, the vessel is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Solubility Assessment: To determine solubility, a small amount of 4-propylveratrole is added to a test tube containing the solvent (e.g., water, ethanol, ether). The mixture is agitated and observed for the formation of a single, clear phase, indicating solubility. For quantitative measurement, the solute is added to the solvent until saturation is reached, and the concentration of the dissolved solute is then determined, often using spectroscopic or chromatographic techniques. The principle of "like dissolves like" suggests that as a largely nonpolar molecule, it will be more soluble in nonpolar organic solvents.[3]

Chemical Properties and Reactivity

The chemical behavior of 4-propylveratrole is dictated by its functional groups: the aromatic ring, the electron-donating methoxy groups, and the propyl side chain.

Stability and Storage

4-propylveratrole is generally stable under standard ambient conditions (room temperature). However, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is incompatible with strong oxidizing agents and strong acids.[4] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[4]

Reactivity

The benzene ring of 4-propylveratrole is activated by the two electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution reactions. The propyl group can undergo oxidation or other reactions typical of alkylbenzenes under specific conditions.

Synthesis

A common method for synthesizing veratrole derivatives involves the methylation of a catechol precursor.[5] The synthesis of 4-propylveratrole can be conceptualized as a multi-step process starting from a suitable precursor like pyrocatechol.

A logical workflow for a potential synthesis is outlined below.

Caption: A potential synthetic pathway for 4-propylveratrole.

Experimental Protocol for Synthesis (Paal-Knorr Pyrrole Synthesis Example)

While not a synthesis for 4-propylveratrole itself, the Paal-Knorr synthesis is a fundamental reaction in organic chemistry for creating pyrroles, which are important heterocyclic compounds in drug development.[6][7] This protocol illustrates a typical experimental setup.

-

Reactant Dissolution : A 1,4-dicarbonyl compound (0.10 mol) and a primary amine (0.12 mol) are dissolved in an appropriate solvent like anhydrous ethanol (50 mL) in a round-bottom flask.[7]

-

Reaction Condition : The mixture is heated to its boiling point and refluxed.[7] The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[7]

-

Workup and Isolation : After the reaction is complete (as indicated by TLC), the mixture is cooled and poured into water.[7]

-

Purification : The resulting precipitate is filtered, washed with water, dried, and then recrystallized from a suitable solvent (e.g., warm ethanol) to yield the pure pyrrole product.[7]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 4-propylveratrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum would show distinct signals corresponding to the different types of protons: aromatic protons on the benzene ring, protons of the two methoxy groups, and protons of the propyl chain (CH₂, CH₂, and CH₃). The chemical shifts, integration, and splitting patterns would confirm the connectivity of the molecule.

-

¹³C NMR : The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, and the propyl chain carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8] In a typical electron ionization (EI) mass spectrum, 4-propylveratrole would show a molecular ion peak [M]⁺ corresponding to its molecular weight (180.24).[1] Fragmentation would likely involve the loss of methyl or propyl groups, providing further structural evidence.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present. Key peaks would include C-H stretches for the aromatic ring and alkyl groups, C=C stretches for the aromatic ring, and strong C-O stretches for the two methoxy ether groups.

General Experimental Protocol for Spectroscopic Analysis

The general workflow for analyzing a synthesized organic compound like 4-propylveratrole is depicted below.

Caption: Workflow for the spectroscopic analysis of 4-propylveratrole.

Safety and Handling

4-Propylveratrole is considered a chemical that requires careful handling.[2] It may cause irritation to the skin, eyes, and respiratory tract.[2] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[2] All work should be conducted in a well-ventilated area, such as a fume hood.[2] Accidental contact or ingestion requires immediate first aid and medical consultation.[2]

Conclusion

4-Propylveratrole is a significant chemical intermediate with well-defined physical and chemical properties. Its characteristics, including its boiling point, solubility in organic solvents, and the reactivity of its activated aromatic ring, are crucial for its application in organic synthesis. A thorough understanding of its properties, combined with appropriate spectroscopic analysis and safe handling practices, is essential for its effective use in research and development within the chemical and pharmaceutical industries.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. CN103183588A - Preparation method of veratrole - Google Patents [patents.google.com]

- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of 1,2-Dimethoxy-4-propylbenzene: A Technical Guide

An In-depth Examination of the Antioxidant, Antimicrobial, Insecticidal, and Anti-inflammatory Properties of a Promising Natural Compound

Introduction

1,2-Dimethoxy-4-propylbenzene, also known as dihydromethyleugenol or 4-propylveratrole, is a phenylpropanoid compound found in various essential oils. With a molecular formula of C₁₁H₁₆O₂, this aromatic compound has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological effects of this compound, with a focus on its antioxidant, antimicrobial, insecticidal, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the quantitative data, experimental methodologies, and potential mechanisms of action of this compound.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Dihydromethyleugenol, 4-Propylveratrole |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| CAS Number | 5888-52-8 |

| Appearance | Colorless to pale yellow liquid |

Biological Activities

Preliminary research indicates that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and insecticidal effects.[1] These properties are attributed to its chemical structure, particularly the presence of the dimethoxybenzene moiety and the propyl side chain.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, and this compound is no exception. Its ability to scavenge free radicals can be attributed to the hydrogen-donating capacity of its methoxy groups, which can stabilize reactive oxygen species (ROS).

Quantitative Data:

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method to assess antioxidant activity.

-

Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

-

Methanol or ethanol.

-

Test compound (this compound) at various concentrations.

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the standard antioxidant in the chosen solvent.

-

Add a fixed volume of the DPPH solution to a specific volume of each sample dilution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent against a variety of microorganisms. The lipophilic nature of the compound is thought to facilitate its interaction with the lipid-rich cell membranes of bacteria and fungi, leading to disruption of cellular processes.

Quantitative Data:

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens are crucial for evaluating its antimicrobial efficacy. While comprehensive data is still emerging, studies on related phenylpropanoids suggest activity in the µg/mL to mg/mL range against common foodborne pathogens and spoilage microorganisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2]

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[2]

-

Materials:

-

96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Positive control (microorganism in broth without the test compound).

-

Negative control (broth only).

-

-

Procedure:

-

Dispense the broth medium into all wells of the microtiter plate.

-

Create a two-fold serial dilution of the test compound across the wells, leaving the positive and negative control wells without the compound.

-

Inoculate all wells (except the negative control) with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity or use a microplate reader to measure absorbance to determine microbial growth.

-

The MIC is the lowest concentration of the test compound in which no visible growth is observed.

-

Workflow for Broth Microdilution MIC Assay

Caption: Workflow of the broth microdilution MIC assay.

Insecticidal Activity

Essential oils and their constituents, including this compound, have long been explored as natural alternatives to synthetic insecticides. The neurotoxic effects of these compounds on insects are often attributed to their interaction with neurotransmitter systems.

Quantitative Data:

The insecticidal efficacy is typically quantified by determining the lethal dose (LD50) or lethal concentration (LC50). While specific data for this compound is limited, related monoterpenoids and phenylpropanoids have shown LD50 values in the range of micrograms per insect for contact toxicity and LC50 values in the range of microliters per liter of air for fumigant toxicity against various stored-product pests.[3]

Experimental Protocol: Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of a compound when applied directly to the insect's cuticle.

-

Principle: A precise dose of the insecticide, dissolved in a volatile solvent, is applied directly to the dorsal thorax of the insect. Mortality is assessed after a specific time period.

-

Materials:

-

Test insects (e.g., adults of Tribolium castaneum or Sitophilus zeamais).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., acetone).

-

Microsyringe or microapplicator.

-

Petri dishes or ventilated containers.

-

Control (solvent only).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the solvent.

-

Immobilize the insects (e.g., by chilling).

-

Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.

-

Treat a control group of insects with the solvent only.

-

Place the treated insects in clean containers with food and maintain them under controlled conditions (temperature, humidity, and photoperiod).

-

Assess mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

-

The LD50 value is calculated using probit analysis of the dose-mortality data.

-

Workflow for Contact Toxicity Bioassay

Caption: Workflow of the contact toxicity bioassay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. This compound has shown promise as an anti-inflammatory agent, potentially by modulating key inflammatory pathways. Research suggests it may inhibit enzymes involved in the inflammatory process.[1]

Quantitative Data:

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α) in cell-based assays. The efficacy is expressed as the IC50 value. While specific IC50 values for this compound are not widely reported, related natural compounds have demonstrated inhibitory effects in the micromolar range.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This in vitro assay is commonly used to screen for potential anti-inflammatory compounds.

-

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The inhibitory effect of a test compound on NO production is measured by quantifying the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[4][5][6][7]

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS).

-

Test compound (this compound).

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO production inhibition is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[5]

-

Signaling Pathway of LPS-induced NO Production

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Conclusion and Future Directions

This compound has emerged as a natural compound with a promising spectrum of biological activities. Its antioxidant, antimicrobial, insecticidal, and anti-inflammatory properties warrant further investigation for potential applications in the pharmaceutical, agricultural, and food industries.

While this guide summarizes the current understanding, there is a clear need for more extensive research to:

-

Generate comprehensive quantitative data: Systematic studies are required to determine the IC50, MIC, and LD50/LC50 values of this compound against a wider range of targets.

-

Elucidate detailed mechanisms of action: Further research is needed to understand the specific molecular targets and signaling pathways modulated by this compound.

-

Conduct in vivo studies: To validate the in vitro findings and assess the safety and efficacy of this compound in living organisms.

-

Explore synergistic effects: Investigating the combination of this compound with other active compounds could lead to the development of more potent and effective formulations.

The continued exploration of this compound and its derivatives holds significant potential for the discovery of novel and effective agents for a variety of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Antioxidant Properties of Dihydromethyleugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromethyleugenol (4-propylguaiacol), a substituted phenol, is a compound of interest for its potential antioxidant properties. While extensive research directly quantifying the antioxidant capacity of dihydromethyleugenol is limited, this guide provides an in-depth analysis of its anticipated antioxidant activities based on structurally related compounds, namely methyleugenol and eugenol. This document summarizes key quantitative data from various antioxidant assays, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Core Concepts in Antioxidant Activity

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. The antioxidant potential of a compound is often evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals or reduce oxidized species.

Quantitative Antioxidant Data of Structurally Related Compounds

Due to the limited availability of direct quantitative data for dihydromethyleugenol, this section presents data for the structurally similar compounds methyleugenol and essential oils rich in these compounds. This information provides a valuable reference point for predicting the antioxidant potential of dihydromethyleugenol.

| Compound/Extract | Assay | IC50/EC50 Value | Reference Compound | Reference IC50/EC50 |

| Methyl Eugenol | DPPH | 2.253 µg/mL | Ascorbic Acid | 2.58 µg/mL |

| Methyl Eugenol rich Cymbopogon khasianus EO | DPPH | 2.263 µg/mL | Ascorbic Acid | 2.58 µg/mL |

| Piper cubeba EO (41.31% Methyleugenol) | DPPH | 110.00 ± 0.08 μg/mL | Ascorbic Acid | 114.00 ± 0.70 µg/mL |

| Piper cubeba EO (41.31% Methyleugenol) | FRAP | 106.00 ± 0.11 μg/mL (EC50) | BHT | Not specified |

| Syzygium aromaticum EO (78.72% Eugenol) | DPPH | 4.82 ± 0.06 x 10⁻² µg/mL | Quercetin | 21.22 ± 1.66 µg/mL |

| Syzygium aromaticum EO (78.72% Eugenol) | Reducing Power | 3.47 ± 0.2 x 10⁻² µg/mL (EC50) | Quercetin | 21.22 ± 1.66 µg/mL |

Mechanistic Insights: The Nrf2 Signaling Pathway

A key mechanism through which phenolic compounds like eugenol and potentially dihydromethyleugenol exert their antioxidant effects is via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1]

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes and proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[1]

References

An In-depth Technical Guide on the Anti-inflammatory Effects of 1,2-Dimethoxy-4-propylbenzene and Related Eugenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 1,2-Dimethoxy-4-propylbenzene (also known as Dihydroeugenol or 4-Propylguaiacol) and its parent compound, eugenol. While direct research on this compound is limited, the extensive data on eugenol and its derivatives offer significant insights into its potential mechanisms of action and therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in its anti-inflammatory effects.

Introduction to this compound and Eugenol

This compound is a methoxyphenol derivative, structurally related to eugenol (4-allyl-2-methoxyphenol), a well-known bioactive compound found in essential oils of plants like clove, cinnamon, and basil.[1][2] Eugenol and its derivatives have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and antimicrobial properties.[1][2][3][4][5] The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[5][6][7]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies on eugenol and its derivatives, showcasing their inhibitory effects on key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Eugenol Derivatives

| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 Value / % Inhibition | Reference |

| Chloroeugenol (ST8) | Macrophages | LPS | TNF-α, IL-6 | Significant Inhibition (p < 0.05) | [3][4] |

| Dehydrodiisoeugenol | RAW264.7 | LPS | COX-2 Expression | Strong Inhibition | [8] |

| Eugenol Derivative (1C) | - | - | In vitro anti-inflammatory activity | IC50: 133.8 μM | [9][10] |

| Eugenolol | RAW 264.7 | LPS | Nitrite (NO) | Potent Inhibition | [11] |

| Glyceryl-isoeugenol | RAW 264.7 | LPS | Nitrite (NO) | Potent Inhibition | [11] |

| 2-Methoxy-4-vinylphenol | RAW264.7 | LPS | NO, PGE2 | Dose-dependent Inhibition | [12] |

Table 2: In Vivo Anti-inflammatory Effects of Eugenol and its Derivatives

| Compound | Animal Model | Inflammation Model | Key Findings | Reference |

| Eugenol | Male Swiss albino mice | LPS-induced lung injury | Reduced expression of iNOS, COX-2, IL-6, TNF-α, PGE2 | [2] |

| Chloroeugenol (ST8) | Mice | TPA-induced skin inflammation | Significant anti-inflammatory activity | [3][4] |

| Eugenol | Rats | High-fat diet/streptozotocin-induced diabetes | Significantly reduced serum IL-6 | [1] |

Core Anti-inflammatory Mechanisms of Action

The primary anti-inflammatory mechanisms of eugenol and its derivatives revolve around the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

3.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[6][13]

Eugenol and its derivatives have been shown to inhibit NF-κB activation by:

-

Preventing the phosphorylation and degradation of IκBα.[6][8][13]

-

Inhibiting the nuclear translocation of the p65 subunit of NF-κB.[11][12]

-

Suppressing the transcriptional activity of NF-κB.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydrodiisoeugenol, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Antimicrobial Potential of 1,2-Dimethoxy-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4-propylbenzene, also known as dihydroeugenol or 4-propylveratrole, is a phenylpropanoid that has garnered interest for its potential antimicrobial properties. As a derivative of the well-studied antimicrobial agent eugenol, dihydroeugenol presents a promising avenue for the development of new therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the antimicrobial activity of this compound, including available quantitative data, detailed experimental protocols for its assessment, and its proposed mechanism of action.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated inhibitory activity against a range of pathogenic and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria. While comprehensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are still emerging, existing studies indicate a significant antimicrobial potential.

One study found that dihydroeugenol exhibited greater activity than its parent compound, eugenol, against several foodborne pathogens. Specifically, it was more effective against Escherichia coli, Listeria monocytogenes, Salmonella enteritidis, and Staphylococcus aureus. Furthermore, a glycoside derivative of dihydroeugenol was reported to have lower Minimum Bactericidal Concentrations (MBCs) compared to dihydroeugenol itself, indicating enhanced bactericidal potency[1].

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its derivatives. Due to the limited specific data for dihydroeugenol, comparative data and data for the closely related compound eugenol are also provided for context.

Table 1: Inhibition Zone Diameters of Dihydroeugenol and its Glycoside

| Microorganism | Dihydroeugenol Inhibition Zone (mm) | Dihydroeugenol Glycoside Inhibition Zone (mm) |

| Escherichia coli | 7.5 - 10 | ≥ 15 |

| Staphylococcus aureus | 10 - 15 | ≥ 15 |

| Listeria monocytogenes | 10 - 15 | ≥ 15 |

| Salmonella Enteritidis | 7.5 - 10 | ≥ 15 |

Source: Adapted from a study on whey protein isolate films incorporated with dihydroeugenol and its glycoside. The addition of these compounds was effective against all tested bacteria, with halos ranging from 7.5 to 23 mm[1].

Table 2: Comparative Antimicrobial Activity of Eugenol Derivatives against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Eugenol | 115 | 230 |

| Epoxide-eugenol | 57 | 115 |

| Bromo-alcohol derivative | 115 | 230 |

Source: Assessment of antimicrobial activity against Staphylococcus aureus (ATCC 25923)[2].

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

-

Bacterial Strains: Use standardized bacterial strains, such as Staphylococcus aureus (ATCC 25923). Subculture the strain on a suitable agar medium (e.g., Sheep Blood Agar) and incubate at 35°C for 18-24 hours.

-

Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium.

-

96-Well Microtiter Plates: Sterile, flat-bottomed plates.

-

McFarland Standard: A 0.5 McFarland turbidity standard (approximating 1 x 10⁸ CFU/mL).

2. Inoculum Preparation:

-

From the fresh culture, select several colonies and suspend them in MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Dilute this standardized suspension in MHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells. Discard the final 100 µL from the last well in the dilution series.

-

Inoculate each well with 10 µL of the prepared bacterial inoculum.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35°C for 18-24 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

1. Procedure:

-

Following the MIC determination, select the wells showing no visible growth.

-

From each of these wells, subculture a 10 µL aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35°C for 18-24 hours.

2. Interpretation of Results:

-

The MBC is the lowest concentration of the test compound that results in no bacterial growth on the agar plate, or a reduction of ≥99.9% of the initial inoculum.

Mechanism of Antimicrobial Action

The precise molecular mechanism of antimicrobial action for this compound is still under investigation. However, based on its structural similarity to eugenol and preliminary findings, the primary mode of action is believed to be the disruption of the bacterial cell membrane.

The proposed mechanism involves the partitioning of the lipophilic this compound molecule into the lipid bilayer of the bacterial cell membrane. This insertion is thought to alter the membrane's fluidity and integrity, leading to a cascade of detrimental effects.

Caption: Proposed mechanism of antimicrobial action of this compound.

The disruption of the cell membrane leads to increased permeability, allowing for the leakage of essential intracellular components such as ions (e.g., K⁺) and ATP. This loss of cellular contents and the dissipation of the proton motive force disrupt critical cellular processes, ultimately leading to bacterial cell death.

Conclusion and Future Directions

This compound (dihydroeugenol) demonstrates significant antimicrobial activity against a variety of pathogenic bacteria. Its efficacy, in some cases surpassing that of eugenol, highlights its potential as a lead compound for the development of novel antimicrobial agents. The primary mechanism of action appears to be the disruption of the bacterial cell membrane.

Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum, including a broader range of bacteria and fungi, through standardized MIC and MBC testing. Elucidating the precise molecular interactions with the cell membrane and investigating potential intracellular targets will provide a more complete understanding of its mechanism of action. Such studies will be crucial for the rational design and development of dihydroeugenol-based therapeutics to combat the growing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Mechanism of Action of 1,2-Dimethoxy-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethoxy-4-propylbenzene, also known as Dihydroeugenol, is an aromatic compound with a growing body of evidence supporting its potential as a bioactive agent. Structurally related to eugenol, a well-characterized phenylpropanoid, dihydroeugenol exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and modulation of signaling pathways. Due to the limited availability of direct quantitative data for dihydroeugenol, data from studies on the closely related compound eugenol are included to provide a comparative context for its bioactivity. This guide also includes detailed experimental protocols for key assays and visualizations of the proposed signaling pathways and experimental workflows to support further research and drug development efforts.

Core Pharmacological Activities and Molecular Mechanisms

This compound's biological effects are multifaceted, stemming from its ability to interact with various molecular targets and modulate key cellular signaling pathways. The primary mechanisms of action are detailed below.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are believed to be mediated primarily through the inhibition of the NF-κB signaling pathway and the downstream expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

-

Inhibition of NF-κB Signaling: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of numerous pro-inflammatory genes. Evidence from studies on the related compound, dehydrodiisoeugenol, shows significant inhibition of LPS-stimulated phosphorylation-dependent proteolysis of IκBα and the transcriptional activity of NF-κB in macrophages[1]. This suggests that this compound likely shares this mechanism, effectively downregulating the inflammatory cascade at a critical control point.

-

Inhibition of Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. Eugenol has been shown to suppress COX-2 gene expression in LPS-stimulated mouse macrophage cells[2]. Computational docking studies also suggest that eugenol can bind to the active site of COX-2[3][4]. Given the structural similarity, it is highly probable that this compound also acts as a COX-2 inhibitor.

Signaling Pathway: Anti-inflammatory Action of this compound

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

This compound is a phenolic compound, and like other phenols, it can act as an antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize free radicals. A comparative study on the antioxidant activity of eugenol and its derivatives found that dihydroeugenol exhibits a higher antioxidant activity than eugenol[5]. The mechanism is likely through the scavenging of reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.

Antimicrobial Activity

While specific quantitative data for this compound is limited, studies on its derivatives and related compounds suggest a broad-spectrum antimicrobial activity. For instance, combining dihydroeugenol with a piperazine moiety has been shown to create potent antimicrobial agents against both Gram-positive and Gram-negative bacteria[6]. The proposed mechanism of action for phenolic compounds like dihydroeugenol involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.

Potential Anticancer Activity

The anticancer potential of this compound is an emerging area of research. Inferences from studies on structurally similar compounds suggest a mechanism involving the induction of apoptosis in cancer cells. This could be mediated through the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation[7][8]. Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the balance towards programmed cell death.

Signaling Pathway: Proposed Pro-Apoptotic Action of this compound

References

- 1. Dihydro Eugenol (CAS 2785-87-7) – Green-Spice Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant activity of eugenol and related monomeric and dimeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 7. Eugenol inhibits K+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction [mdpi.com]

Dihydromethyleugenol: A Journey from Synthesis to Natural Discovery

A comprehensive overview of the historical discovery and synthesis of dihydromethyleugenol (4-propylguaiacol), a significant compound in flavor, fragrance, and modern chemical research. This technical guide delves into the key milestones of its scientific journey, presenting detailed experimental protocols and summarizing critical data for researchers, scientists, and drug development professionals.

Discovery and Natural Occurrence: An Unfolding Story

The precise historical moment of dihydromethyleugenol's first discovery and isolation from a natural source remains somewhat obscured in the annals of early phytochemical analysis. While it is now recognized as a constituent of various essential oils, pinpointing the inaugural report of its identification has proven challenging. Early 20th-century analytical techniques for essential oils were not as sophisticated as modern methods like gas chromatography-mass spectrometry (GC-MS), which has made the identification of individual components far more precise.

However, historical texts on essential oils, such as Ernest J. Parry's 1922 publication, "THE CHEMISTRY OF ESSENTIAL OILS AND ARTIFICIAL PERFUMES," provide context on the analysis of related compounds, suggesting an evolving understanding of the chemical makeup of these natural products. Dihydromethyleugenol has been identified in the essential oils of plants such as wild ginger (Asarum arifolium), though the exact date of its first characterization from this or other natural sources is not definitively documented in readily available literature.

The Dawn of Synthetic Dihydromethyleugenol: The Tsukervanik Contribution

The history of the synthesis of dihydromethyleugenol is more clearly delineated. A pivotal moment in its synthetic history can be traced back to a 1947 publication by the Soviet chemist I. P. Tsukervanik in the "Journal of General Chemistry" (Zhurnal Obshchei Khimii).[1] This research laid the groundwork for the laboratory creation of this valuable compound.

The Tsukervanik Synthesis (1947): Alkylation of Guaiacol

Tsukervanik's work focused on the alkylation of phenols. The synthesis of dihydromethyleugenol, or 4-propylguaiacol as it is systematically named, was achieved through the reaction of guaiacol with a propanol in the presence of a catalyst.

Experimental Protocol: Alkylation of Guaiacol with Propanol (Conceptual Reconstruction)

Based on the title of Tsukervanik's 1947 paper, "Alkylation of phenols with alcohols in the presence of aluminum chloride," a likely experimental protocol would involve the following steps. It is important to note that the full text of this specific publication is not widely accessible, so this reconstruction is based on established chemical principles of Friedel-Crafts alkylation.

-

Reactants:

-

Guaiacol (2-methoxyphenol)

-

Propan-1-ol or Propan-2-ol

-

Aluminum chloride (AlCl₃) - Catalyst

-

A suitable inert solvent (e.g., carbon disulfide, nitrobenzene)

-

-

Procedure:

-

A solution of guaiacol in an inert solvent would be prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a means for controlled addition of reactants.

-

Anhydrous aluminum chloride, the Lewis acid catalyst, would be added to the solution.

-

Propanol would then be added dropwise to the reaction mixture, likely with cooling to control the exothermic reaction.

-

Following the addition, the reaction mixture would be heated to a specific temperature and refluxed for a set period to ensure the completion of the alkylation reaction.

-

Upon completion, the reaction would be quenched by carefully adding water or a dilute acid to decompose the aluminum chloride complex.

-

The organic layer would be separated, washed with a sodium bicarbonate solution to remove any acidic byproducts, and then with water.

-

The solvent would be removed by distillation.

-

The resulting crude product, a mixture of ortho- and para-alkylated guaiacols, would be purified by fractional distillation under reduced pressure to isolate the desired 4-propylguaiacol (dihydromethyleugenol).

-

Logical Flow of the Tsukervanik Synthesis

Caption: Conceptual workflow of the Tsukervanik synthesis of dihydromethyleugenol.

Modern Synthetic Approaches

While Tsukervanik's method represents a classic approach, modern organic synthesis has introduced more refined and efficient methods for producing dihydromethyleugenol. A prevalent contemporary method involves the catalytic hydrogenation of eugenol, a readily available natural product.

Catalytic Hydrogenation of Eugenol

This method leverages the double bond in the allyl side chain of eugenol, selectively reducing it to a propyl group.

Experimental Protocol: Catalytic Hydrogenation of Eugenol

-

Reactants:

-

Eugenol

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

-

Procedure:

-

Eugenol is dissolved in a suitable solvent in a hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave).

-

A catalytic amount of the chosen hydrogenation catalyst (e.g., 5% Pd/C) is added to the solution.

-

The apparatus is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

The vessel is then pressurized with hydrogen gas to a specific pressure.

-

The reaction mixture is stirred or shaken vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reaction.

-

The reaction is stopped, and the pressure is carefully released.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield crude dihydromethyleugenol.

-

If necessary, the product can be further purified by vacuum distillation.

-

Workflow for Catalytic Hydrogenation of Eugenol

Caption: Step-by-step experimental workflow for the catalytic hydrogenation of eugenol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of dihydromethyleugenol. It is important to note that the data for the Tsukervanik method is inferred from general knowledge of similar reactions due to the limited accessibility of the original publication.

| Parameter | Tsukervanik Method (Alkylation) | Catalytic Hydrogenation of Eugenol |

| Primary Reactants | Guaiacol, Propanol | Eugenol, Hydrogen Gas |

| Catalyst | Aluminum Chloride (AlCl₃) | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel |

| Typical Reaction Temperature | 50 - 100 °C (estimated) | 25 - 80 °C |

| Typical Reaction Pressure | Atmospheric | 1 - 10 atm (or higher) |

| Reaction Time | Several hours | 1 - 24 hours |

| Typical Yield | Moderate to Good (estimated) | High to Excellent (>95%) |

| Key Purification Method | Fractional Distillation | Filtration followed by Distillation |

Conclusion

The journey of dihydromethyleugenol from its likely unheralded discovery in nature to its well-documented synthesis in the mid-20th century reflects the broader evolution of organic chemistry. While the historical details of its natural product isolation await more definitive elucidation, the synthetic pathways, from the classic Friedel-Crafts alkylation pioneered by Tsukervanik to the efficient catalytic hydrogenation methods of today, provide a clear and compelling narrative of scientific progress. This guide offers a foundational understanding of these pivotal developments for professionals engaged in chemical research and development.

References

A Technical Guide to the Natural Sourcing and Derivation of 1,2-Dimethoxy-4-propylbenzene for Research Applications

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1,2-Dimethoxy-4-propylbenzene, a molecule of interest for its aromatic properties and potential biological activities. A critical examination of the literature reveals that while this compound is noted as naturally occurring, significant botanical sources for direct extraction are not well-documented. Therefore, this guide adopts a precursor-centric approach, focusing on the abundant natural product Eugenol as the primary starting material. We will detail the biosynthesis of Eugenol, provide a field-proven protocol for its extraction from Syzygium aromaticum (clove), and describe the subsequent synthetic transformations to yield this compound. This methodology provides a reliable and reproducible pathway for obtaining the target compound for research and development.

Introduction: The Challenge of Sourcing this compound